molecular formula C25H28N2O B4695079 2-(3,4-dimethylphenyl)-8-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline

2-(3,4-dimethylphenyl)-8-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline

Cat. No. B4695079
M. Wt: 372.5 g/mol
InChI Key: ZTHXWMLSKQYQNU-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-8-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-8-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline is not fully understood. However, it has been proposed that the compound may exert its pharmacological effects through the inhibition of various enzymes and receptors involved in inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4-dimethylphenyl)-8-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline can modulate the production of various inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-dimethylphenyl)-8-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, the compound has been shown to have low toxicity and good stability. However, one of the limitations of using this compound is its relatively high cost and the complexity of the synthesis method.

Future Directions

There are several future directions for the study of 2-(3,4-dimethylphenyl)-8-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent for various diseases. Furthermore, the compound could be modified to improve its pharmacokinetic and pharmacodynamic properties, such as its bioavailability and specificity for target receptors. Finally, the compound could be tested in more complex in vitro and in vivo models to better understand its potential clinical applications.
Conclusion:
2-(3,4-dimethylphenyl)-8-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline is a promising chemical compound with potential applications in medicinal chemistry and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.

Scientific Research Applications

2-(3,4-dimethylphenyl)-8-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline has been studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. Additionally, it has been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c1-16-11-12-20(14-18(16)3)23-15-22(21-10-7-8-17(2)24(21)26-23)25(28)27-13-6-5-9-19(27)4/h7-8,10-12,14-15,19H,5-6,9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHXWMLSKQYQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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